molecular formula C28H53N3O6 B558279 Boc-Lys(Boc)-OH.DCHA CAS No. 15098-69-8

Boc-Lys(Boc)-OH.DCHA

Cat. No.: B558279
CAS No.: 15098-69-8
M. Wt: 346,4*181,32 g/mole
InChI Key: HRLHJTYAMCGERD-MERQFXBCSA-N
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Description

Boc-Lys(Boc)-OH.DCHA, also known as Nα,Nε-di-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound is characterized by its stability and ease of removal of the protective groups under mild acidic conditions.

Scientific Research Applications

Boc-Lys(Boc)-OH.DCHA has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

Target of Action

Boc-Lys(Boc)-OH.DCHA, also known as BOC-LYS(BOC)-OH DCHA, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins .

Mode of Action

The compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving histone acetylation and deacetylation . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .

Pharmacokinetics

The pharmacokinetics of Boc-Lys(Boc)-OHIt’s known that the compound is a solid at room temperature . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the regulation of a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . In general, hypoacetylation of histones, which can be caused by the action of HDACs, is linked to transcriptional repression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction environment can affect its activity. In one study, it was found that the compound showed enhanced antimicrobial activity when present with low contents of hydrophobic and hydroxyl groups . More research is needed to fully understand how different environmental factors influence the compound’s action.

Safety and Hazards

When handling “Boc-Lys(Boc)-OH.DCHA”, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

“Boc-Lys(Boc)-OH.DCHA” is commonly used in the pharmaceutical field as an intermediate. It can serve as an important raw material for the synthesis of anticancer drugs and other medications . It can also be used in various organic synthesis reactions, such as the preparation of chiral catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Boc)-OH.DCHA typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-tert-butoxycarbonyl-L-lysine. The final step involves the formation of the dicyclohexylamine salt by reacting the protected lysine with dicyclohexylamine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Boc)-OH.DCHA undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove Boc groups.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products Formed

    Deprotection: Free lysine is obtained after the removal of Boc groups.

    Coupling: Peptides of varying lengths, depending on the specific amino acids or peptides used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Nα-Boc-L-lysine: A similar compound with a single Boc group protecting the α-amino group of lysine.

    Nα,Nε-di-tert-butoxycarbonyl-L-lysine: The non-salt form of Boc-Lys(Boc)-OH.DCHA.

Uniqueness

This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity during peptide synthesis. The presence of the dicyclohexylamine salt form also improves its solubility and handling properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHJTYAMCGERD-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934134
Record name N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15098-69-8
Record name L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15098-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015098698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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